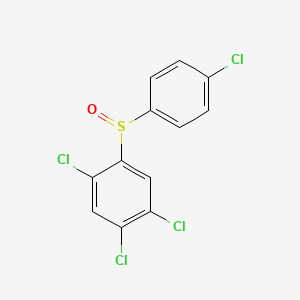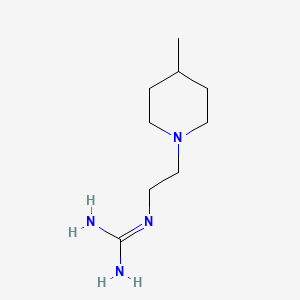
D-Glutamine, N-(phosphonomethyl)-, (R*,R*)-(-)-
描述
D-Glutamine, N-(phosphonomethyl)-, (R*,R*)-(-)- is a compound with the molecular formula C6H13N2O6P and a molecular weight of 240.15 g/mol. This compound is a derivative of glutamine, an amino acid that plays a crucial role in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glutamine, N-(phosphonomethyl)-, (R*,R*)-(-)- involves the reaction of D-glutamine with a phosphonomethylating agent under specific conditions. The reaction typically requires a catalyst and is carried out in an aqueous or organic solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of D-Glutamine, N-(phosphonomethyl)-, (R*,R*)-(-)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The final product is purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
D-Glutamine, N-(phosphonomethyl)-, (R*,R*)-(-)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
D-Glutamine, N-(phosphonomethyl)-, (R*,R*)-(-)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular metabolism and as a potential tool for investigating glutamine transport and metabolism in cells.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of certain enzymes involved in disease processes.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of D-Glutamine, N-(phosphonomethyl)-, (R*,R*)-(-)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological processes, including amino acid metabolism and cellular signaling pathways.
相似化合物的比较
D-Glutamine, N-(phosphonomethyl)-, (R*,R*)-(-)- can be compared with other similar compounds, such as:
L-Glutamine: A naturally occurring amino acid with similar structure but different stereochemistry.
N-(phosphonomethyl)glycine: Another phosphonomethyl derivative with different biological activity.
D-Glutamic acid: A related compound with a similar backbone but lacking the phosphonomethyl group.
The uniqueness of D-Glutamine, N-(phosphonomethyl)-, (R*,R*)-(-)- lies in its specific stereochemistry and the presence of the phosphonomethyl group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
(2R)-5-amino-5-oxo-2-(phosphonomethylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N2O6P/c7-5(9)2-1-4(6(10)11)8-3-15(12,13)14/h4,8H,1-3H2,(H2,7,9)(H,10,11)(H2,12,13,14)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVGONALVUVEAG-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@H](C(=O)O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920265 | |
| Record name | 5-Hydroxy-5-imino-N-(phosphonomethyl)norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90632-40-9 | |
| Record name | gamma-D-Glutamylaminomethylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090632409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-5-imino-N-(phosphonomethyl)norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{3-[2-(5-Ethyl-3,6-dihydropyridin-1(2h)-yl)ethyl]-1h-indol-2-yl} 1-methyl 4a-[2-(5-ethyl-3,6-dihydropyridin-1(2h)-yl)ethyl]-9-methyl-3,4,4a,9-tetrahydro-2h-carbazole-1,4-dicarboxylate](/img/structure/B1214798.png)






![(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1214814.png)



